molecular formula C6H8N2OS2 B2696758 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide CAS No. 2126162-87-4

4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide

Cat. No.: B2696758
CAS No.: 2126162-87-4
M. Wt: 188.26
InChI Key: ODAGJYDGJQKUIH-UHFFFAOYSA-N
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Description

4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide is a heterocyclic compound with the molecular formula C₆H₈N₂OS₂. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide typically involves the reaction of 4-methoxy-5-methylthiazole with thiocarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbothioamide group .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and pH to ensure high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, aryl halides

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Alkylated or arylated thiazole derivatives

Mechanism of Action

The mechanism of action of 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide involves its interaction with various molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. It is believed to target enzymes involved in essential biochemical processes, leading to the disruption of cellular functions and ultimately cell death .

Comparison with Similar Compounds

  • 4-Methoxy-5-methyl-1,3-thiazole-2-carbaldehyde
  • 2-Amino-5-methylthiazole
  • 4-Methyl-5-vinylthiazole

Comparison: 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide is unique due to its carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, while 4-Methoxy-5-methyl-1,3-thiazole-2-carbaldehyde is primarily used as an intermediate in organic synthesis, this compound has broader applications in antimicrobial research .

Properties

IUPAC Name

4-methoxy-5-methyl-1,3-thiazole-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS2/c1-3-5(9-2)8-6(11-3)4(7)10/h1-2H3,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAGJYDGJQKUIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C(=S)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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